molecular formula C13H12BrN3O B5741614 2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide

2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide

Cat. No.: B5741614
M. Wt: 306.16 g/mol
InChI Key: KVRVABYCFHELJH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide is an organic compound that features a bromophenyl group and a methylpyrimidinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4-bromoaniline with 4-methyl-2-chloropyrimidine in the presence of a base, followed by acetylation. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOMe) in methanol

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) in ether

Major Products

    Substitution: Formation of 2-(4-methoxyphenyl)-N-(4-methylpyrimidin-2-yl)acetamide

    Oxidation: Formation of corresponding carboxylic acids

    Reduction: Formation of corresponding amines

Scientific Research Applications

2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.

    Material Science: Used in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules.

    Industrial Applications: Utilized in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
  • 2-(4-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
  • 2-(4-iodophenyl)-N-(4-methylpyrimidin-2-yl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not facilitate. This uniqueness makes it valuable in certain synthetic and research applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9-6-7-15-13(16-9)17-12(18)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRVABYCFHELJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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